Boc-3-aminobenzoic acid
Overview
Description
Boc-3-aminobenzoic acid is an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors, and therapeutic agents1. It can also be used in the preparation of conformationally-constrained cyclic peptides with biarylamine linkers1.
Synthesis Analysis
Boc-3-aminobenzoic acid can be synthesized using tert-butyl [3- (ethoxycarbonyl)phenyl]carbamate with lithium hydroxide in tetrahydrofuran and methanol at 20°C for 16 hours2. The reaction yields 86% of the product2.
Molecular Structure Analysis
The molecular formula of Boc-3-aminobenzoic acid is C12H15NO43. Its molecular weight is 237.253. The InChI key is SAPAUOFSCLCQJB-UHFFFAOYSA-N3.
Chemical Reactions Analysis
Boc-3-aminobenzoic acid is used in the BOC protection of amines, a process that involves the use of BOC anhydride4. This process has been studied over various catalytic and solvent systems4.
Physical And Chemical Properties Analysis
Boc-3-aminobenzoic acid appears as a white powder5. It has a density of 1.242±0.06 g/cm35. Its melting point ranges from 185 to 206°C5, and its boiling point is predicted to be 339.8±25.0°C5.Scientific Research Applications
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Green and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives
- Field : Sustainability and Green Chemistry .
- Application : Aminobenzoic acid and its derivatives are foundational chemicals for various dyes, food additives, and pharmaceuticals . Their production traditionally relies on chemical synthesis using petroleum-derived substances such as benzene as precursors .
- Methods : Green, environmentally friendly, and sustainable biosynthesis methods have been developed, especially after the discovery of the synthetic pathways of aminobenzoic acid and its derivatives in plants and microorganisms .
- Results : This approach aims to protect the ecological environment, reduce the use of non-renewable resources, and provide theoretical support for industrial green development .
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Antioxidant Properties and In Vitro Cell Toxicity of p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers
- Field : Biochemistry and Cell Biology .
- Application : The design of redox-active molecules with novel structures, containing radical quenchers molecules with novel structures, might be one of the prospective solutions .
- Methods : A group of peptide dendrimers carrying multiple copies of p-aminobenzoic acid (PABA) were designed and their molecular antioxidant properties were evaluated in 1,1′-diphenyl-2-picrylhydrazyl (DPPH) and 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) tests .
- Results : PABA-terminated dendrimers express enhanced radical and radical cation scavenging properties in relation to PABA alone .
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Dual Protection of Amino Functions Involving Boc
- Field : Organic Chemistry .
- Application : Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .
- Methods : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
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Gas Phase Thermochemistry Data of 3-Aminobenzoic Acid
- Field : Physical Chemistry .
- Application : The thermochemical data of 3-aminobenzoic acid can be used in various fields such as reaction kinetics, energy storage, and combustion processes .
- Methods : The data is obtained through various experimental procedures like calorimetry, spectroscopy, and mass spectrometry .
- Results : The data includes gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, and gas phase ion energetics data .
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One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid
- Field : Green Chemistry .
- Application : The one-pot green catalytic preparation of 3-aminobenzoic acid is an environmentally friendly method for the synthesis of this compound .
- Methods : The method involves a one-pot reaction that minimizes waste and reduces the number of steps required in traditional synthesis methods .
- Results : The result is a more efficient and sustainable method for the production of 3-aminobenzoic acid .
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Gas Phase Kinetics Database
- Field : Physical Chemistry .
- Application : The gas phase kinetics database provides valuable data for various applications, including reaction kinetics, energy storage, and combustion processes .
- Methods : The data is obtained through various experimental procedures like calorimetry, spectroscopy, and mass spectrometry .
- Results : The data includes gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, and gas phase ion energetics data .
Safety And Hazards
Boc-3-aminobenzoic acid is harmful if swallowed, in contact with skin, and if inhaled6. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray6. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical6.
Future Directions
Boc-3-aminobenzoic acid is an intermediate in the synthesis of various pharmaceutical compounds7. Its use in the preparation of conformationally-constrained cyclic peptides with biarylamine linkers suggests potential applications in the development of new pharmaceuticals7.
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAUOFSCLCQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-aminobenzoic acid | |
CAS RN |
111331-82-9 | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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